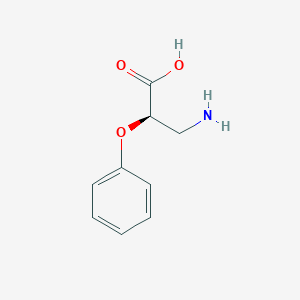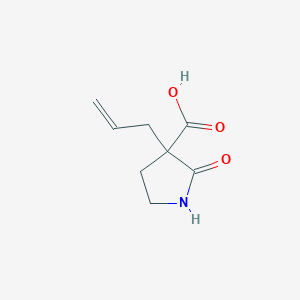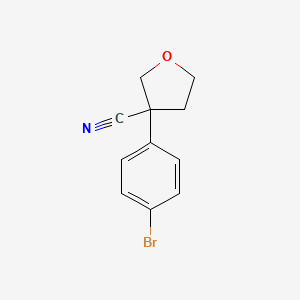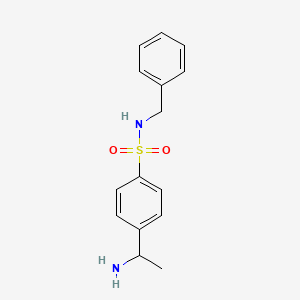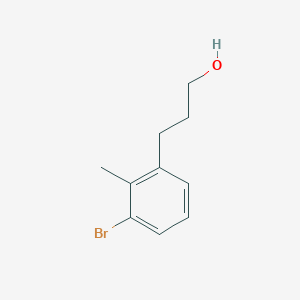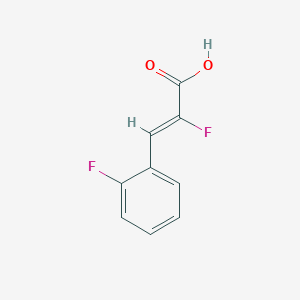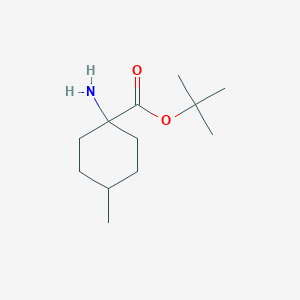
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is an organic compound with the molecular formula C12H23NO2 It is a derivative of cyclohexane, featuring a tert-butyl group, an amino group, and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexane derivatives.
Formation of the Amino Group: Introduction of the amino group can be achieved through amination reactions.
Esterification: The carboxylate ester group is introduced via esterification reactions, often using tert-butyl alcohol and appropriate catalysts.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, efficiency, and cost-effectiveness. Common industrial techniques include:
Catalytic Hydrogenation: To introduce hydrogen atoms into the molecule.
High-Pressure Reactions: To facilitate the formation of the desired product under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols or amines.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and conformational analysis studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic processes.
Receptor Binding: It may bind to receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane Derivatives: Such as 1-tert-butyl-4-methylcyclohexane.
Amino Acid Esters: Such as tert-butyl glycine esters.
Uniqueness
Tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its tert-butyl group provides steric hindrance, influencing its reactivity and stability. The amino and carboxylate ester groups offer sites for further chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
tert-butyl 1-amino-4-methylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H23NO2/c1-9-5-7-12(13,8-6-9)10(14)15-11(2,3)4/h9H,5-8,13H2,1-4H3 |
InChI Key |
SIMUGCCJPNUKBY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![({[4-(Chloromethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13228255.png)
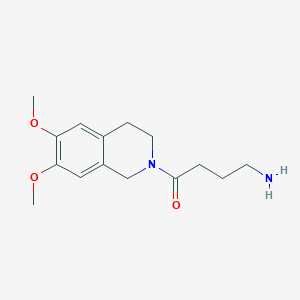
![N-[2-(1H-benzimidazol-2-ylthio)ethyl]-N-methylamine](/img/structure/B13228284.png)
![3-{[(1-Hydroxypropan-2-yl)amino]methyl}phenol](/img/structure/B13228289.png)
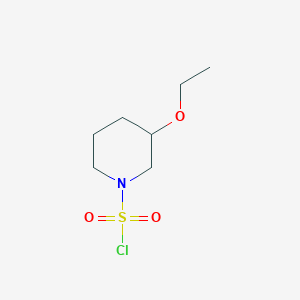
![Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine](/img/structure/B13228293.png)
![2-Amino-1-[4-(propan-2-yl)cyclohexyl]propane-1,3-diol](/img/structure/B13228297.png)
